molecular formula C19H17ClN2O4 B1404416 2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1365961-74-5

2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B1404416
M. Wt: 372.8 g/mol
InChI Key: PVFYZBMSHHBHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-methoxyphenyl)acetamide, commonly referred to as Compound X, is a novel synthetic organic compound with a wide range of applications in scientific research. It is a highly versatile compound that has been used in a variety of fields such as biochemistry, pharmacology, and toxicology. This compound has the potential to be a powerful tool for scientists to study biological processes and to develop new therapeutic agents.

Scientific Research Applications

Herbicide Metabolism

One key area of application is in understanding the metabolism of chloroacetamide herbicides. Research has shown that compounds like acetochlor, alachlor, butachlor, and metolachlor undergo complex metabolic processes in liver microsomes of both humans and rats. These processes lead to the production of compounds like CDEPA and CMEPA, which are further metabolized to dialkylbenzoquinone imine, a proposed carcinogenic product (Coleman et al., 2000).

Antioxidant and Anti-inflammatory Properties

Another significant application is in the development of novel compounds with antioxidant and anti-inflammatory properties. For instance, a study on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives has shown promising results in this area. These compounds exhibited good antioxidant activity and anti-inflammatory properties (Koppireddi et al., 2013).

Antimicrobial Activity

Research on the synthesis and evaluation of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives has shown that some of these compounds possess potent antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications (Debnath & Ganguly, 2015).

Synthesis of Novel Compounds

The chemical synthesis of novel compounds, such as 2-(2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, for potential use as antimicrobial agents is another significant application. This involves characterizing the compounds by physical and spectral data and evaluating their antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Pharmacological Applications

Finally, the pharmacological evaluation of new series of pyrazolines based thiazolidin-4-one derivatives has been conducted, aiming to discover compounds with properties such as anticancer and HIV inhibition. This involves synthesizing, characterizing, and testing these compounds for their antimicrobial activity (Patel et al., 2013).

properties

IUPAC Name

2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-26-16-10-6-5-9-14(16)22(18(24)12-20)15-11-17(23)21(19(15)25)13-7-3-2-4-8-13/h2-10,15H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFYZBMSHHBHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(C2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-methoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-methoxyphenyl)acetamide
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2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-methoxyphenyl)acetamide
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2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-methoxyphenyl)acetamide
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2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-methoxyphenyl)acetamide
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2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-methoxyphenyl)acetamide

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